(1S)-3-oxocyclopentane-1-carbonitrile (1S)-3-oxocyclopentane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788916
InChI: InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m0/s1
SMILES: C1CC(=O)CC1C#N
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

(1S)-3-oxocyclopentane-1-carbonitrile

CAS No.:

Cat. No.: VC13788916

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

(1S)-3-oxocyclopentane-1-carbonitrile -

Specification

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name (1S)-3-oxocyclopentane-1-carbonitrile
Standard InChI InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m0/s1
Standard InChI Key RJDDBRGASHENKL-YFKPBYRVSA-N
Isomeric SMILES C1CC(=O)C[C@H]1C#N
SMILES C1CC(=O)CC1C#N
Canonical SMILES C1CC(=O)CC1C#N

Introduction

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (1S)-3-oxocyclopentane-1-carbonitrile, which explicitly denotes the S configuration at the chiral center (C1) . The numbering of the cyclopentane ring begins at the carbon bearing the cyano group, with the ketone group positioned at C3. This nomenclature ensures unambiguous identification of its stereochemistry, which is critical for differentiating it from its enantiomer, (1R)-3-oxocyclopentane-1-carbonitrile .

Table 1: Key Identifiers for (1S)-3-Oxocyclopentane-1-Carbonitrile

PropertyValue
CAS Registry Number1821771-40-7
PubChem CID96968893
Molecular FormulaC6H7NOC_6H_7NO
Molecular Weight109.13 g/mol
SMILES NotationC1CC(=O)C[C@H]1C#N
InChI KeyRJDDBRGASHENKL-YFKPBYRVSA-N

Three-Dimensional Conformational Analysis

The compound’s 3D structure, as visualized in PubChem’s interactive model, reveals a puckered cyclopentane ring with the cyano group (-C≡N) and ketone (=O) occupying equatorial positions to minimize steric strain . The S configuration at C1 introduces a specific spatial arrangement that influences its reactivity and interaction with chiral catalysts or biological targets.

Physicochemical Properties and Computational Data

Computed Physicochemical Parameters

Advanced computational models predict several critical properties for this compound:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA (Partition Coefficient)-0.2
Topological Polar Surface Area40.9 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Heavy Atom Count8
Complexity153

The low partition coefficient (XLogP3-AA = -0.2) suggests moderate hydrophilicity, likely due to the polar cyano and ketone groups. The absence of rotatable bonds (Rotatable Bond Count = 0) indicates a rigid structure, which may enhance its stability in synthetic applications.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the compound’s functional groups allow for predictable spectroscopic signatures:

  • C≡N Stretch: A strong absorption near 2240 cm⁻¹ in IR spectroscopy.

  • C=O Stretch: A sharp peak around 1700 cm⁻¹.

  • Chiral Center: Distinct splitting patterns in 1H^1H and 13C^13C NMR spectra due to stereochemical effects.

Stereochemical Considerations and Enantiomeric Differentiation

Comparison with (1R)-3-Oxocyclopentane-1-Carbonitrile

The R enantiomer (PubChem CID: 96968892) shares identical molecular formula and connectivity but differs in the spatial arrangement at C1 . This stereochemical divergence leads to distinct physicochemical behaviors, such as:

  • Optical Rotation: Opposite specific rotation values under polarized light.

  • Biological Activity: Potential differences in binding affinity to chiral receptors or enzymes.

Table 3: Enantiomeric Comparison

Property(1S)-Enantiomer(1R)-Enantiomer
InChIKeyRJDDBRGASHENKL-YFKPBYRVSA-NRJDDBRGASHENKL-RXMQYKEDSA-N
SMILES NotationC1CC(=O)C[C@H]1C#NC1CC(=O)C[C@@H]1C#N
CAS Number1821771-40-7180475-44-9

Implications for Asymmetric Synthesis

The S configuration enables its use as a chiral building block in enantioselective reactions. For example, in Michael additions or aldol condensations, the stereochemistry at C1 can induce diastereomeric excess in products, a critical factor in pharmaceutical synthesis .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s rigid scaffold and polar functional groups make it a candidate for:

  • Kinase Inhibitors: Mimicking ATP-binding motifs due to its planar ketone group.

  • Neurological Agents: Modulation of GABA receptors via nitrile-mediated hydrogen bonding.

Polymer Chemistry

Incorporation into polyamides or polyesters could enhance thermal stability and solvent resistance, leveraging the cyano group’s polarity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator